molecular formula C7H4Cl2N2S B160564 2-Amino-4,5-dichlorobenzothiazole CAS No. 1849-71-4

2-Amino-4,5-dichlorobenzothiazole

Cat. No. B160564
CAS RN: 1849-71-4
M. Wt: 219.09 g/mol
InChI Key: GMOFXJZIUQGHTF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 g/mol . The IUPAC name for this compound is 4,5-dichloro-1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The InChI code for 2-Amino-4,5-dichlorobenzothiazole is InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6 (5 (3)9)11-7 (10)12-4/h1-2H, (H2,10,11) . Its canonical SMILES string is C1=CC (=C (C2=C1SC (=N2)N)Cl)Cl .


Physical And Chemical Properties Analysis

2-Amino-4,5-dichlorobenzothiazole has a topological polar surface area of 67.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.9472247 g/mol .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

2-aminobenzothiazole derivatives have been found to have a wide spectrum of biological activity . They exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .

Synthesis of Biologically Active Compounds

The synthesis of 2-aminobenzothiazole derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .

Nonlinear Optics and Optical Limiting Applications

2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .

Synthesis of Tridentate Schiff Base

2-Amino-4-chlorobenzothiazole undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base . Schiff bases are often used in organic synthesis and coordination chemistry.

Synthesis of Heterocyclic Compounds

2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Green Synthesis

In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . One example is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .

Synthesis of Tridentate Schiff Base

2-Amino-4-chlorobenzothiazole, a compound similar to 2-Amino-4,5-dichlorobenzothiazole, undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base . Schiff bases are often used in organic synthesis and coordination chemistry .

Synthesis of Heterocyclic Compounds

2-Aminobenzothiazole, a related compound, serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Safety And Hazards

2-Amino-4,5-dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4,5-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOFXJZIUQGHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349883
Record name 2-amino-4,5-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dichlorobenzothiazole

CAS RN

1849-71-4
Record name 2-amino-4,5-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloroaniline (1.0 g; 6.17 mmol) in glacial acetic acid (30 ml) was added potassium thiocyanate (3.6 g; 37 mmol) and the mixture was stirred at ambient temperature until a clear solution had formed. Bromine (0.48 ml; 9.26 mmol) was added dropwise and the reaction mixture was stirred at ambient temperature for five hours. The solvent was removed under reduced pressure and the residue was diluted with water and rendered alkaline by addition of aqueous sodium hydroxide (6M). The product was filtered off, washed with water and dried to yield the desired product quantitatively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RR Gupta, V Saraswat, A Gupta… - Journal of heterocyclic …, 1992 - Wiley Online Library
Synthesis of the title compounds by the Smiles rearrangement has been reported. 1,2‐Dichloro‐7‐substituted phenothiazines have been prepared by the Smiles rearrangement of 3,4‐…
Number of citations: 13 onlinelibrary.wiley.com
HD Cossey, J Judd, FF Stephens - Journal of the Chemical Society …, 1965 - pubs.rsc.org
Basic ethers of phenylbenzothiazoles in which the nuclei are joined in the 2-position by CH,, S, NH, 0, CH,* CH,, SCH,, CH,* S, NHCH,, CH,* NH, CH,* O, and CH: CH, or in which the …
Number of citations: 17 pubs.rsc.org

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